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Compound of Interest

Compound Name: 3,6-Dimethoxyphthalonitrile

CAS No.: 40904-87-8

Cat. No.: B186326 Get Quote

Executive Summary
3,6-Dimethoxyphthalonitrile is a critical synthetic intermediate employed primarily in the

development of non-peripherally substituted phthalocyanines (Pcs).[1][2] Unlike their

peripherally substituted counterparts, non-peripheral derivatives exhibit unique steric crowding

that significantly reduces H-aggregation in solution.[1][2][3][4] This property is vital for

applications in photodynamic therapy (PDT) and non-linear optics, where excited-state

quenching must be minimized.[1][2]

This technical guide provides an exhaustive analysis of the spectroscopic signature of 3,6-
dimethoxyphthalonitrile. By mastering the characterization of this precursor, researchers can

ensure the purity required to synthesize high-performance, bathochromically shifted

metallophthalocyanines.[1][2]

Molecular Architecture & Electronic Character[1][2]
The molecule belongs to the

point group, possessing a plane of symmetry that bisects the C1-C2 and C4-C5 bonds.[1][2][4]
This high symmetry is the defining feature of its spectroscopic profile, simplifying its NMR
signals and vibrational modes.
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Property Specification

IUPAC Name 3,6-dimethoxybenzene-1,2-dicarbonitrile

CAS Number 40904-87-8

Molecular Formula

Molecular Weight 188.19 g/mol

Melting Point 189–192 °C (Crystalline Solid)

Solubility

Soluble in

, DMSO, DMF; Low solubility in alcohols/water.

[1][2][3][4]

Electronic Effect of Substituents
Nitrile Groups (-CN): Strong electron-withdrawing groups (EWGs) at positions 1 and 2.[1][2]

[3][4] They deactivate the ring but provide the "handle" for cyclotetramerization.

Methoxy Groups (-OCH3): Strong electron-donating groups (EDGs) at positions 3 and 6.[1]

[2][3][4] These substituents increase the electron density of the aromatic ring (push-pull

system), which significantly alters the chemical shifts compared to unsubstituted

phthalonitrile.[1]

Synthesis & Purification Logic
High-purity spectroscopy requires a clean synthesis.[1][2][3][4] The standard route involves the

O-alkylation of 2,3-dicyanohydroquinone.[1][2][3][4] This pathway is preferred over nucleophilic

aromatic substitution on nitrophthalonitriles due to higher regioselectivity.[1][2]

Reaction Pathway Diagram[3][4]

p-Benzoquinone Thiele-Winter Acylation
& Cyanation

2,3-Dicyanohydroquinone
(Intermediate)

Methylation
(MeI or DMS, K2CO3, Acetone)

3,6-Dimethoxyphthalonitrile
(Target)

Yield ~60%
Yield ~85%

Recrystallize from MeOH
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Figure 1: Synthetic workflow from p-benzoquinone to 3,6-dimethoxyphthalonitrile.

Experimental Protocol: Methylation of 2,3-
Dicyanohydroquinone[1][2][3][4]

Reagents: Suspend 2,3-dicyanohydroquinone (1.0 eq) and anhydrous

(2.5 eq) in dry acetone or DMF.

Addition: Add Iodomethane (MeI) or Dimethyl sulfate (2.5 eq) dropwise under

atmosphere.

Reflux: Heat to reflux (60°C for acetone) for 12–24 hours. Monitor via TLC (Silica,

DCM:MeOH 98:2).[1][2]

Workup: Precipitate into ice water. Filter the solid.

Purification: Recrystallize from methanol or ethanol to obtain colorless/pale yellow needles.

Target MP: 189–192°C.[1][2][3][4][5]

Vibrational Spectroscopy (IR)[1]
Infrared spectroscopy is the primary tool for confirming the integrity of the nitrile groups and the

successful alkylation of the hydroxyl precursors.
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Functional Group
Frequency (

, cm⁻¹)
Intensity Assignment

Nitrile (-C≡N) 2220 – 2235 Strong (Sharp)

Characteristic

stretching vibration.[1]

[2][3][4] Absence

indicates hydrolysis to

amide/acid.[1][2]

Ar-H Stretch 3000 – 3100 Weak
Aromatic C-H

stretching.[1][2][3][4]

Alk-H Stretch 2840 – 2960 Medium
Methyl C-H stretching

(sym/asym).[1][2][3][4]

Ether (C-O-C) 1250 – 1275 Strong

Aryl-alkyl ether

asymmetric stretch.[1]

[2][3][4]

Ether (C-O-C) 1020 – 1050 Strong
Symmetric stretch.[1]

[2][3][4]

Aromatic C=C 1450 – 1600 Medium
Ring skeletal

vibrations.[1][2][3][4]

Diagnostic Check: Ensure no broad band exists at 3200–3500 cm⁻¹.[1][2][3] Presence of this

band indicates unreacted hydroxyl groups (starting material) or moisture.[1]

Nuclear Magnetic Resonance (NMR) Profiling[1]
Due to the

symmetry, the NMR spectrum is remarkably simple.[1] Any complexity (splitting of the aromatic
signal) indicates an impurity or a loss of symmetry (e.g., mono-methylation).[1][2]

H NMR (300/400 MHz, or DMSO- )
7.30 – 7.50 ppm (2H, s): Aromatic protons at positions 4 and 5.[1][2]
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Note: These protons are equivalent.[1][2] The chemical shift is upfield relative to

unsubstituted phthalonitrile (~7.8 ppm) due to the shielding effect of the ortho-methoxy

groups.[1]

3.95 – 4.10 ppm (6H, s): Methoxy protons (-OCH

).[1][2][4]

Note: A sharp singlet integrating to 3x the intensity of the aromatic signal.

C NMR (75/100 MHz)
~155.0 ppm: C-O (Carbon attached to methoxy).[1][2] Deshielded.

~118.0 ppm: Ar-H (Carbons 4 and 5).[1][2][3][4]

~114.0 ppm: -CN (Nitrile carbon).[1][2][3][4]

~105.0 ppm: C-CN (Quaternary carbon attached to nitrile).[1][2][3][4]

~57.0 ppm: -OCH

(Methoxy carbon).[1][2][3][4]

Structural Assignment Logic[2][3][4]

3,6-Dimethoxyphthalonitrile

C2v Symmetry
(Plane bisecting C1-C2)

Aromatic Protons (H4, H5)
Equivalent Environment

Methoxy Protons (-OCH3)
Equivalent Environment

Singlet (~7.4 ppm)
Integration: 1

Singlet (~4.0 ppm)
Integration: 3
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Click to download full resolution via product page

Figure 2: Logic flow for NMR signal assignment based on molecular symmetry.[1][2][3][4]

Electronic Absorption Spectroscopy (UV-Vis)[1][2]
[3][4]
Unlike the final phthalocyanine product, which absorbs strongly in the Q-band region (600–800

nm), the precursor 3,6-dimethoxyphthalonitrile absorbs only in the UV region.[1][2]

Region: 200 – 400 nm.[1][2][3]

Transitions:

transitions of the benzene ring.[1][2]

Solvent: Acetonitrile or Chloroform.[1][2][3]

Key Feature: The methoxy groups act as auxochromes, causing a bathochromic (red) shift

compared to unsubstituted phthalonitrile.[1] Expect absorption maxima (

) around 300–330 nm.[1][2]

Purity Indicator: The solution should be colorless to pale yellow. A green or blue tint indicates

trace formation of phthalocyanine or other condensation byproducts.[1][2]
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Synthesis & Properties:Preparation of 3,6-disubstituted phthalonitriles.[1][2][3][4][6] Heeney

Group, University of East Anglia.[1][2]
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General Phthalonitrile Data:Phthalonitrile CID 7042.[1][2] PubChem.[1][2][7][8] [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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